molecular formula C18H31BrO B12918506 2-(8-Bromooctyl)-5-hexylfuran CAS No. 88646-92-8

2-(8-Bromooctyl)-5-hexylfuran

Cat. No.: B12918506
CAS No.: 88646-92-8
M. Wt: 343.3 g/mol
InChI Key: DTPNWHKWRVEOOX-UHFFFAOYSA-N
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Description

2-(8-Bromooctyl)-5-hexylfuran is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with an 8-bromooctyl group and a hexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-Bromooctyl)-5-hexylfuran typically involves the reaction of a furan derivative with an 8-bromooctyl halide under suitable conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(8-Bromooctyl)-5-hexylfuran can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 8-bromooctyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The furan ring can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce furanones or other oxidized products.

Scientific Research Applications

2-(8-Bromooctyl)-5-hexylfuran has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(8-Bromooctyl)-5-hexylfuran depends on its specific application

    Covalent Bond Formation: The bromine atom can form covalent bonds with nucleophiles, leading to the formation of new compounds.

    Electrophilic and Nucleophilic Interactions: The furan ring and its substituents can participate in electrophilic and nucleophilic interactions, influencing the reactivity and properties of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-(8-Bromooctyl)furan: Similar structure but lacks the hexyl group.

    5-Hexylfuran: Similar structure but lacks the 8-bromooctyl group.

    2-(8-Bromooctyl)-5-methylfuran: Similar structure but with a methyl group instead of a hexyl group.

Uniqueness

The combination of these substituents can provide distinct chemical and physical properties compared to similar compounds .

Properties

CAS No.

88646-92-8

Molecular Formula

C18H31BrO

Molecular Weight

343.3 g/mol

IUPAC Name

2-(8-bromooctyl)-5-hexylfuran

InChI

InChI=1S/C18H31BrO/c1-2-3-4-9-12-17-14-15-18(20-17)13-10-7-5-6-8-11-16-19/h14-15H,2-13,16H2,1H3

InChI Key

DTPNWHKWRVEOOX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(O1)CCCCCCCCBr

Origin of Product

United States

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